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Compound of Interest

Compound Name: 3-Bromo-2-fluoroaniline
CAS No.: 58534-95-5
Cat. No.: B1289246
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Prepared by: Your Senior Application Scientist

This guide provides an in-depth technical overview of 3-Bromo-2-fluoroaniline (CAS No.
58534-95-5), a key building block in modern synthetic organic chemistry, with a particular focus
on its applications in pharmaceutical research and development. We will explore its chemical
properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to
guide researchers and drug development professionals.

Core Compound Profile

3-Bromo-2-fluoroaniline is a substituted aniline derivative featuring both bromine and fluorine
atoms on the aromatic ring. This unique substitution pattern makes it a valuable intermediate.
The electron-withdrawing nature of the fluorine atom and the versatile reactivity of the bromine
atom allow for a wide range of subsequent chemical modifications.
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Property Value Source
CAS Number 58534-95-5
Molecular Formula CeHsBrFN
Molecular Weight 190.01 g/mol
Light brown to brown
Appearance . .
crystalline powder or solid
Boiling Point 93-95 °C at 10 mmHg
Melting Point 39-41 °C
Density 1.631 g/cm3
Soluble in common organic
Solubility solvents like methanol,
ethanol, and dichloromethane.
SMILES NC1=C(F)C(Br)=CC=C1
BMLHAFBYZOKBNS-
InChl Key
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Synthesis and Mechanism

The most common and efficient synthesis of 3-Bromo-2-fluoroaniline involves the
regioselective bromination of 2-fluoroaniline. The choice of brominating agent and reaction
conditions is critical to achieving high yield and selectivity, avoiding the formation of di- or other
isomeric bromo derivatives.

Recommended Synthesis Protocol: Electrophilic
Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent.
The reaction is typically performed in a polar aprotic solvent to facilitate the reaction while
minimizing side reactions.

Reaction: 2-Fluoroaniline —» 3-Bromo-2-fluoroaniline
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Causality:

o Reagent Choice (NBS): N-Bromosuccinimide is preferred over elemental bromine (Brz2) for its
ease of handling (solid vs. corrosive liquid) and its ability to provide a low, steady
concentration of electrophilic bromine, which enhances regioselectivity.

e Solvent Choice (Acetonitrile): Acetonitrile (CH3CN) is an ideal solvent as it is polar enough to
dissolve the starting material and NBS, but it is aprotic and does not compete in the reaction.

o Temperature Control (0 °C to RT): Starting the reaction at a low temperature (0 °C) helps to
control the initial exothermic reaction rate, preventing over-bromination and improving
selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to
completion.

Step-by-Step Protocol:

o Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline
(1.0 eq) in acetonitrile (approx. 10 mL per gram of aniline).

e Cooling: Cool the solution to 0 °C in an ice bath.

e Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes,
ensuring the temperature does not rise above 5 °C.

» Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x
volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-
Bromo-2-fluoroaniline.
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Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-Bromo-2-fluoroaniline.

Key Reactions and Synthetic Utility

The true value of 3-Bromo-2-fluoroaniline lies in its utility as a versatile building block. The
amine, fluoro, and bromo groups each offer distinct reactivity, allowing for sequential and
orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions,
such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C
bond formation for building complex molecular scaffolds.

Example: Suzuki Coupling Protocol

This reaction is crucial for creating biaryl structures, a common motif in many pharmaceutical
compounds.

Step-by-Step Protocol:

 Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2-fluoroaniline (1.0 eq), the
desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a base
such as potassium carbonate (K2COs, 2.0 eq).

e Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a
degassed solvent mixture, typically dioxane and water (4:1 ratio).

e Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

e Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool the mixture, dilute
with water, and extract with an organic solvent.

 Purification: Purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)
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While less reactive than other positions, the fluorine atom can undergo nucleophilic aromatic
substitution under specific conditions, particularly when the ring is further activated.

Reactions of the Amine Group

The primary amine group is a versatile handle for various transformations, including:

» Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and
sulfonamides.

o Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type
reactions to introduce a wide range of other functional groups.

Reactivity Logic Diagram
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Caption: Key reactive sites of 3-Bromo-2-fluoroaniline.

Applications in Drug Discovery

3-Bromo-2-fluoroaniline is a precursor for synthesizing a variety of heterocyclic compounds
that are of significant interest in medicinal chemistry. Its derivatives have been explored for
their potential as:

» Kinase Inhibitors: The aniline scaffold is a common feature in many ATP-competitive kinase
inhibitors used in oncology.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/product/b1289246/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289246?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Antimicrobial Agents: It is used in the synthesis of novel phenothiazine derivatives, which
have shown potential as antimicrobial and anticancer agents.

e CNS Agents: Substituted anilines are core structures in various compounds targeting central
nervous system receptors.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when
handling 3-Bromo-2-fluoroaniline.

Hazard Summary:

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Skin Corrosion/lrritation: Causes skin irritation.

Eye Damage/Irritation: Causes serious eye irritation.

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

» Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

o Eye Protection: Safety glasses with side shields or goggles are required.
e Lab Coat: A flame-resistant lab coat must be worn.

o Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or
generating dust, a respirator may be necessary.

Handling and Storage:
» Store in a tightly sealed container in a cool, dry, and well-ventilated area.
» Keep away from strong oxidizing agents.

¢ Avoid inhalation of dust and contact with skin and eyes.
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Analytical Characterization

Confirming the identity and purity of 3-Bromo-2-fluoroaniline is critical. The following are
expected analytical signatures:

¢ H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region
(typically 6.5-7.5 ppm), with splitting patterns dictated by the fluorine and adjacent protons.
The amine protons will appear as a broad singlet.

e 13C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with the C-
F and C-Br bonds causing significant shifts and C-F coupling.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak due to the presence of bromine ("°Br and 8!Br in an approximate 1:1
ratio).

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands
for the primary amine (around 3300-3500 cm~1), C-F stretching, and C-Br stretching bands.

Conclusion

3-Bromo-2-fluoroaniline is a high-value synthetic intermediate whose strategic arrangement
of functional groups provides a robust platform for constructing complex molecules. Its utility in
palladium-catalyzed cross-coupling and other transformations makes it an indispensable tool
for medicinal chemists and drug development professionals. A thorough understanding of its
synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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